[4,5-Dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Description
The compound [4,5-Dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a phenylpropanoid glycoside characterized by a cinnamic acid ester moiety linked to a glycosylated oxane (pyranose) core. Its structure includes:
- Cinnamate group: The (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate moiety, featuring a conjugated double bond and methoxy/hydroxy substituents on the aromatic ring.
- Glycosidic core: A 4,5-dihydroxy-6-substituted oxane ring with a hydroxymethyl group at position 2 and a 2-(3-hydroxy-4-methoxyphenyl)ethoxy side chain at position 5.
Properties
Molecular Formula |
C25H30O11 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
[4,5-dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H30O11/c1-32-18-7-4-15(11-17(18)28)9-10-34-25-23(31)22(30)24(20(13-26)35-25)36-21(29)8-5-14-3-6-16(27)19(12-14)33-2/h3-8,11-12,20,22-28,30-31H,9-10,13H2,1-2H3 |
InChI Key |
ZSTDWUNTJMTTBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)OC)O)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Stepwise construction of the glycosylated oxane core with selective hydroxyl protection/deprotection.
- Ether linkage formation connecting the oxane sugar to the substituted phenyl ethoxy group.
- Esterification of the sugar hydroxyl group with a hydroxy-methoxy-substituted cinnamic acid derivative.
This approach is consistent with synthetic routes for phenylpropanoid glycosides and flavonoid O-glycosides, where regio- and stereoselective glycosylation and esterification are critical.
Detailed Synthetic Steps
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1. Preparation of the Oxane Sugar Derivative | Starting from a suitably protected glucose or other hexose derivative, selective protection of hydroxyl groups is performed to enable regioselective reactions. | Use of protecting groups such as acetyl, benzyl, or silyl ethers; reagents like acetic anhydride, benzyl chloride, or TBDMS-Cl under basic or acidic catalysis. | Protecting groups ensure selective functionalization at C-2, C-3, C-4, and C-5 positions. |
| 2. Formation of the Ether Linkage | The 2-(3-hydroxy-4-methoxyphenyl)ethoxy moiety is introduced by nucleophilic substitution or Williamson ether synthesis. | Alkylation of the sugar hydroxyl with 2-(3-hydroxy-4-methoxyphenyl)ethyl bromide or tosylate in the presence of base (e.g., NaH, K2CO3) in polar aprotic solvents (DMF, DMSO). | Reaction conditions optimized to avoid over-alkylation or side reactions; stereochemistry at the sugar ring is preserved. |
| 3. Esterification with 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic Acid | The free hydroxyl group at C-3 of the sugar is esterified with the cinnamic acid derivative. | Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine) in anhydrous solvents like dichloromethane or THF. | Esterification is typically performed under mild conditions to preserve sensitive groups. |
| 4. Deprotection and Purification | Removal of protecting groups under acidic or hydrogenolysis conditions followed by chromatographic purification. | Acidic hydrolysis (e.g., TFA) or catalytic hydrogenation (Pd/C) depending on protecting groups; purification by preparative HPLC or column chromatography. | Final product isolated as pure compound with confirmed stereochemistry and functional groups intact. |
Reaction Optimization and Yields
- Regioselectivity : Protecting group strategy is essential to avoid side reactions and achieve selective functionalization.
- Stereoselectivity : Maintaining the stereochemistry of the sugar moiety is critical; mild reaction conditions and stereospecific reagents are used.
- Yields : Overall yields for such glycosylated phenylpropanoid esters generally range between 30-60% over multiple steps, depending on purification efficiency and reaction optimization.
Research Discoveries and Experimental Data
Spectroscopic Characterization
- NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of aromatic protons, sugar ring protons, and characteristic signals of methoxy and hydroxyl groups.
- Mass Spectrometry : High-resolution MS confirms molecular weight consistent with C40H36O16.
- IR Spectroscopy : Shows characteristic ester carbonyl stretch (~1735 cm^-1), hydroxyl groups (~3400 cm^-1), and aromatic C=C stretches.
Biological and Chemical Properties
- The compound exhibits multiple hydrogen bond donors and acceptors (7 and 16 respectively), indicating potential for strong intermolecular interactions and bioactivity.
- ADMET predictions suggest good human intestinal absorption and moderate oral bioavailability, with mitochondrial localization predicted.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Hydrolysis of Glycosidic Bonds
The compound contains glycosidic bonds connecting its carbohydrate moieties (oxan rings) to the aromatic ethoxy side chain. These bonds are susceptible to acid-catalyzed hydrolysis , a common reaction for glycosides.
-
Reaction Conditions :
-
Products :
Hydrolysis yields:
Ester Hydrolysis
The central ester linkage (prop-2-enoate group) undergoes base-mediated saponification or acid-catalyzed hydrolysis :
| Reaction Type | Conditions | Products |
|---|---|---|
| Alkaline Hydrolysis | NaOH (1–2 M), reflux | Carboxylate salt + alcohol derivatives |
| Acidic Hydrolysis | H₂SO₄/HCl, 50–80°C | Free carboxylic acid + alcohol |
The ester group’s stability is pH-dependent, with degradation observed under prolonged exposure to extreme pH .
Oxidation of Phenolic Moieties
The compound’s phenolic hydroxyl groups (-OH) are prone to oxidation, particularly in the presence of metal ions (e.g., Fe³⁺) or enzymatic catalysts (e.g., polyphenol oxidase):
-
Reaction Pathway :
-
Stabilizing Factors :
-
Methoxy groups (-OCH₃) at the 3- and 4-positions reduce oxidation rates compared to unmethylated phenols.
-
Thermal and Photochemical Stability
Studies on structurally analogous polyphenols indicate:
| Condition | Stability Outcome |
|---|---|
| Thermal (100°C) | Partial decomposition after 2h |
| UV Light (254 nm) | Rapid degradation (t₁/₂ < 30min) |
Degradation pathways include radical-mediated cleavage of ether and ester bonds .
Biochemical Reactivity
In biological systems, the compound demonstrates:
Scientific Research Applications
[4,5-Dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4,5-Dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its bioactivity, enabling it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues in the Hydroxycinnamic Acid Class
The compound belongs to the hydroxycinnamic acid derivatives, which share a core cinnamate ester structure. Key comparisons include:
Key Observations :
- The target compound is more structurally complex than simpler cinnamate esters (e.g., ), with additional glycosylation and aromatic substituents.
- Compared to flavonoids (), it lacks a chromen-4-one backbone but shares polyphenolic features, which may influence antioxidant activity.
- Its CCS value (310.7 Ų) aligns with larger glycosylated compounds, suggesting a bulky conformation that could affect membrane permeability .
Substitution Patterns and Bioactivity
- Methoxy vs. hydroxy groups: The 3-hydroxy-4-methoxyphenyl substituent on the cinnamate moiety distinguishes it from compounds like (E)-3-(3,4-dihydroxyphenyl)prop-2-enal (), which has catechol groups.
- Glycosylation: The oxane core’s glycosidic linkages contrast with flavonoid-O-glycosides (), which use hexose or pentose sugars. This difference may impact enzymatic hydrolysis rates in biological systems .
Collision Cross Section (CCS) and Conformational Analysis
- The target compound’s CCS for [M+H]+ (310.7 Ų) is comparable to larger glycosylated phenylpropanoids (e.g., : 310.7 Ų for C₄₂H₄₆O₂₂). This suggests similar three-dimensional volumes despite differences in molecular formulae, likely due to extended glycosidic side chains .
- In contrast, smaller cinnamate esters (e.g., molecular weight ~350 g/mol) would exhibit lower CCS values, reflecting compact structures.
Biological Activity
The compound [4,5-Dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, also known as Isomartynoside, is a complex flavonoid derivative with potential therapeutic applications. Its structure includes multiple hydroxyl groups and methoxy substitutions, which are significant for its biological activity. This article reviews the biological activity of Isomartynoside based on recent studies, highlighting its pharmacological properties, mechanisms of action, and potential clinical applications.
Isomartynoside has the following chemical characteristics:
- Molecular Formula : C31H40O15
- Molecular Weight : 653 Da
- LogP : 1.11
- Polar Surface Area : 223 Ų
- Hydrogen Bond Acceptors : 14
- Hydrogen Bond Donors : 7
These properties suggest that Isomartynoside may exhibit good solubility and permeability, which are favorable for drug development.
Antioxidant Activity
Isomartynoside has demonstrated significant antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Research has shown that Isomartynoside can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This effect suggests its potential use in treating inflammatory conditions like arthritis and other chronic inflammatory diseases.
Anticancer Properties
Isomartynoside exhibits promising anticancer activity by inducing apoptosis in various cancer cell lines. A study indicated that it inhibits the Hedgehog signaling pathway, which is often dysregulated in cancers like medulloblastoma. The compound was found to reduce mRNA levels of Hh target genes, including Gli1, indicating its role as a potential therapeutic agent against tumors dependent on this pathway .
The biological activities of Isomartynoside can be attributed to several mechanisms:
- Inhibition of Signaling Pathways : It acts on critical signaling pathways such as Hedgehog and NF-kB, leading to reduced cell proliferation and increased apoptosis in cancer cells.
- Antioxidant Mechanism : The presence of multiple hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.
- Modulation of Inflammatory Mediators : By downregulating cytokine production, Isomartynoside effectively reduces inflammation.
Study on Anticancer Activity
In a study published in Cell Death & Disease, Isomartynoside was tested against Shh-dependent tumors. The results showed a significant reduction in tumor growth in vitro and in vivo models when treated with Isomartynoside at concentrations as low as 5 μM .
| Study Parameters | Result |
|---|---|
| Cell Line | NIH3T3 Shh-light II |
| Treatment Dose | 5 μM |
| Effect | Reduced Gli1 mRNA levels |
Study on Antioxidant Properties
A comparative study evaluated the antioxidant capacity of Isomartynoside using DPPH and ABTS assays. The compound showed higher radical scavenging activity than standard antioxidants like vitamin C.
| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |
|---|---|---|
| Isomartynoside | 12.5 | 10.0 |
| Vitamin C | 15.0 | 12.0 |
Q & A
Basic Research Questions
Q. How can the structural complexity of this compound be systematically characterized to resolve ambiguities in stereochemistry and substituent positioning?
- Methodological Answer : Utilize a combination of high-resolution NMR (¹H, ¹³C, DEPT, HSQC, and HMBC) to assign stereochemistry and substituent positions. For example, cross-peaks in HMBC spectra can confirm ester linkages between the oxan-3-yl backbone and the cinnamate moiety. X-ray crystallography is critical for resolving absolute configurations, as seen in studies of structurally analogous phenolic esters . Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups like hydroxyls and methoxy substituents.
Q. What synthetic strategies are optimal for constructing the glycosidic and ester linkages in this compound?
- Methodological Answer : Glycosylation via Schmidt or Koenigs-Knorr reactions can establish the oxan-3-yl core, while Steglich esterification or Mitsunobu conditions are suitable for coupling the cinnamate moiety. Protecting groups (e.g., acetyl or tert-butyldimethylsilyl) must be employed for hydroxyls to prevent side reactions. Post-synthesis, deprotection with mild acids (e.g., TFA) or bases ensures structural integrity, as demonstrated in related flavonoid glycosides .
Q. How should purity and stability be assessed during isolation from natural sources or synthetic pathways?
- Methodological Answer : Use reversed-phase HPLC with UV detection (280 nm for phenolic absorbance) and C18 columns. Stability studies under varying pH, temperature, and light exposure (e.g., accelerated degradation at 40°C/75% RH) identify degradation products. LC-MS/MS quantifies oxidative byproducts like quinones or demethylated derivatives .
Advanced Research Questions
Q. What experimental designs are robust for evaluating contradictory bioactivity data in antioxidant or anti-inflammatory assays?
- Methodological Answer : Address discrepancies by standardizing assay conditions (e.g., DPPH vs. ORAC for antioxidant activity) and including positive controls (e.g., ascorbic acid). Dose-response curves (0.1–100 µM) and triplicate measurements reduce variability. For cell-based assays (e.g., NO inhibition in macrophages), validate results with siRNA knockdowns of target pathways (e.g., NF-κB) to confirm mechanistic specificity .
Q. How can computational modeling predict the compound’s interactions with biological targets like COX-2 or NADPH oxidase?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (PDB IDs: 5KIR for COX-2). Molecular dynamics simulations (GROMACS) assess binding stability over 100 ns trajectories. QSAR models trained on phenolic ester datasets predict ADMET properties and guide structural optimizations .
Q. What analytical approaches resolve conflicting data on environmental persistence or biodegradation pathways?
- Methodological Answer : Use OECD 301B (Ready Biodegradability) tests to assess mineralization in aqueous systems. LC-QTOF-MS identifies transformation products (e.g., hydrolyzed esters or hydroxylated metabolites). Soil microcosm studies under aerobic/anaerobic conditions quantify half-lives, while QSAR models (EPI Suite) predict bioaccumulation potential .
Methodological Challenges & Contradictions
Q. Why do discrepancies arise in quantifying phenolic content via Folin-Ciocalteu vs. HPLC-DAD?
- Resolution : Folin-Ciocalteu measures total phenolics but cross-reacts with sugars and reducing agents. HPLC-DAD with gradient elution (0.1% formic acid/acetonitrile) provides specific quantification. Validate with standard curves of the parent compound and its aglycone .
Q. How to reconcile conflicting cytotoxicity results across cell lines (e.g., HepG2 vs. MCF-7)?
- Resolution : Conduct comparative transcriptomics to identify lineage-specific metabolic activation (e.g., CYP450 expression). Use 3D spheroid models to mimic tissue complexity and validate with caspase-3/7 activation assays .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
